Diphemanil

Catalog No.
S584584
CAS No.
15394-62-4
M.F
C20H24N+
M. Wt
278.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphemanil

CAS Number

15394-62-4

Product Name

Diphemanil

IUPAC Name

4-benzhydrylidene-1,1-dimethylpiperidin-1-ium

Molecular Formula

C20H24N+

Molecular Weight

278.4 g/mol

InChI

InChI=1S/C20H24N/c1-21(2)15-13-19(14-16-21)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3/q+1

InChI Key

LCTZPQRFOZKZNK-UHFFFAOYSA-N

SMILES

C[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1)C

Canonical SMILES

C[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1)C

4-(diphenylmethylene)-1,1-dimethylpiperidin-1-ium is a diarylmethane.

Diphemanil, also known as Diphemanil methylsulfate, is a quaternary ammonium compound classified as an antimuscarinic agent. Its chemical structure is characterized by the presence of a diphenylmethane moiety, specifically represented by the IUPAC name 4-(diphenylmethylidene)-1,1-dimethylpiperidin-1-ium methyl sulfate. The molecular formula of Diphemanil is C21H27NO4SC_{21}H_{27}NO_{4}S, with a molecular weight of approximately 389.51 g/mol . This compound is primarily used in pharmacology for its ability to block the action of acetylcholine at muscarinic receptors, thereby reducing secretory functions in various glands.

Diphemanil methylsulfate predominantly undergoes substitution reactions due to its quaternary ammonium structure. The methyl sulfate group can participate in nucleophilic substitution, leading to the formation of various derivatives. Additionally, it can react with nucleophiles to form stable complexes or undergo hydrolysis under specific conditions .

Diphemanil exhibits significant biological activity as an anticholinergic agent. It primarily acts as an antagonist at muscarinic acetylcholine receptors, particularly the M3 subtype. This interaction leads to decreased secretion of saliva, gastric acids, and sweat, making it useful in treating conditions characterized by excessive secretions. Furthermore, it has been shown to reverse increases in lung resistance and enhance dynamic lung compliance induced by non-selective acetylcholine receptor agonists like carbachol .

The synthesis of Diphemanil typically involves the following steps:

  • Formation of Diphenylmethane Derivative: A diphenylmethane derivative is synthesized through a condensation reaction involving appropriate phenyl-substituted compounds.
  • Piperidine Reaction: The diphenylmethane derivative is then reacted with 1,1-dimethylpiperidine to form the piperidinium salt.
  • Methylation: Finally, the product undergoes methylation using methyl sulfate to yield Diphemanil methylsulfate.

These steps may vary based on specific laboratory protocols and desired purity levels .

Diphemanil is utilized in various medical applications due to its anticholinergic properties:

  • Gastrointestinal Disorders: It is employed in managing functional gastrointestinal disorders by reducing excessive secretions and motility.
  • Respiratory Conditions: Its ability to relax bronchial muscles makes it beneficial in treating conditions such as asthma or chronic obstructive pulmonary disease.
  • Veterinary Medicine: Diphemanil has been used in veterinary settings for similar therapeutic effects on animals .

Studies have shown that Diphemanil interacts with several biological systems through its action on muscarinic receptors. Notably:

  • Muscarinic Receptors: It primarily binds to M3 muscarinic receptors, modulating various physiological responses such as glandular secretion and smooth muscle contraction .
  • Drug Interactions: As an anticholinergic agent, it may interact with other medications affecting cholinergic signaling pathways, necessitating caution when co-administered with other drugs that influence neurotransmitter levels .

Diphemanil shares structural and functional similarities with several other anticholinergic agents. Below are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
AtropineTropane alkaloid derived from Solanaceae plantsNatural origin; widely used for bradycardia
ScopolamineSimilar tropane structureEffective for motion sickness
Ipratropium BromideSynthetic derivative of atropineUsed primarily for respiratory issues
GlycopyrrolateSynthetic anticholinergicLonger duration of action; used pre-anesthesia

Diphemanil's uniqueness lies in its specific binding affinity for muscarinic receptors and its application in both human and veterinary medicine. Its quaternary ammonium structure distinguishes it from tertiary amines like atropine and scopolamine, providing different pharmacokinetic properties and therapeutic uses .

XLogP3

4.4

Exact Mass

278.190874770 g/mol

Monoisotopic Mass

278.190874770 g/mol

Heavy Atom Count

21

UNII

Q26TX1UD0W

Drug Indication

Used in the treatment of peptic ulcer, gastric hyperacidity, and hypermotility in gastritis and pylorospasm, and in the treatment of hyperhidrosis (excessive perspiration).

Mechanism of Action

Diphemanil Methylsulfate exerts its action by primarily binding the muscarinic M3 receptor. M3 receptors are located in the smooth muscles of the blood vessels, as well as in the lungs. This means they cause vasodilation and bronchoconstriction. They are also in the smooth muscles of the gastrointestinal tract (GIT), which help in increasing intestinal motility and dilating sphincters. The M3 receptors are also located in many glands which help to stimulate secretion in salivary glands and other glands of the body.

Other CAS

15394-62-4

Absorption Distribution and Excretion

Poorly absorbed from the gastrointestinal tract with an absolute bioavailability of 15 to 25%.

Wikipedia

Diphemanil

Dates

Last modified: 02-18-2024

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